molecular formula C10H16N5O4P B588997 Tenofovir Monomethyl Ester CAS No. 1796539-83-7

Tenofovir Monomethyl Ester

Katalognummer: B588997
CAS-Nummer: 1796539-83-7
Molekulargewicht: 301.243
InChI-Schlüssel: QNIIFMBLEIMHIO-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenofovir Monomethyl Ester (TFV-MME) is a prodrug derivative of tenofovir (TFV), designed to enhance bioavailability and target-specific delivery. TFV is a nucleotide reverse transcriptase inhibitor (NRTI) used against HIV and HBV. The monomethyl ester modification masks the phosphonic acid group of TFV, improving cellular uptake and metabolic stability . TFV-MME is enzymatically converted intracellularly to TFV, which is then phosphorylated to its active diphosphate form, inhibiting viral replication .

Vorbereitungsmethoden

Hydrolysis of Tenofovir Disoproxil

Reaction Mechanism and Optimization

The hydrolysis of tenofovir disoproxil in a mixed acetonitrile-water solvent system is a widely documented method for producing tenofovir monomethyl ester . This approach leverages the differential stability of ester groups under controlled conditions. Tenofovir disoproxil undergoes partial hydrolysis in a 1:0.5–5 (v/v) acetonitrile-water mixture at 30°C to reflux temperatures, selectively removing one isopropyloxycarbonyloxymethyl (POC) group .

Critical Parameters :

  • Solvent Ratio : A 1:1 acetonitrile-to-water ratio maximizes yield (26% in Example 1 of CN102040626A) while minimizing complete hydrolysis to tenofovir .

  • Temperature : Reflux conditions (≈82°C for acetonitrile) accelerate reaction kinetics but risk byproduct formation. Lower temperatures (50–60°C) improve selectivity .

  • Workup : Post-hydrolysis, methylene chloride washes remove unreacted starting material, followed by recrystallization in acetonitrile-water to achieve >99% purity .

Table 1: Hydrolysis Conditions and Outcomes

ParameterExample 1 Example 2
Solvent (ACN:H₂O)45:50 mL35:70 mL
TemperatureReflux60°C
Reaction Time9 hours12 hours
Yield26%30%
Purity (HPLC)99.5%99.2%

Challenges and Mitigation

Over-hydrolysis to tenofovir remains a key challenge, occurring when water content exceeds 5 volumes relative to acetonitrile . Patent CN102040626A addresses this by strictly controlling water ratios and employing real-time HPLC monitoring . Additionally, residual dichloromethane from washing steps is minimized through vacuum drying, ensuring compliance with International Council for Harmonisation (ICH) impurity limits .

Direct Esterification of Tenofovir

Synthetic Pathways

Alternative routes involve direct esterification of tenofovir using chloromethyl isopropyl carbonate (CMIC) in the presence of triethylamine (TEA) . This method avoids the need for tenofovir disoproxil as a starting material, reducing reliance on complex intermediates .

Reaction Scheme :

Tenofovir+CMICTEA, DMFTenofovir Monomethyl Ester+HCl\text{Tenofovir} + \text{CMIC} \xrightarrow{\text{TEA, DMF}} \text{this compound} + \text{HCl}

Optimization Insights :

  • Catalyst Loading : A 1:5 molar ratio of tenofovir to TEA maximizes esterification efficiency while minimizing side reactions .

  • Solvent Choice : Dimethylformamide (DMF) enhances reactant solubility, but post-reaction ethanol addition precipitates the product, simplifying isolation .

Table 2: Direct Esterification Performance

ParameterOptimal Value
Tenofovir:CMIC:TEA1:5:5
Temperature50°C
Reaction Time4 hours
Yield35%
Purity (NMR)98.8%

Byproduct Management

The primary byproduct, tenofovir disoproxil, forms due to over-esterification. Patent CN103524561A introduces ethyl acetate extraction to separate the monoester from diester contaminants, achieving a 98.8% pure product . Recrystallization in isopropanol-diethyl ether (1:10) further reduces impurities to <0.1% .

Purification and Analytical Techniques

Chromatographic Methods

Column chromatography with ethyl acetate-methanol (20:1 to 30:1) effectively resolves this compound from hydrolyzed byproducts . For industrial-scale production, patent CN106699813A advocates for high-performance liquid chromatography (HPLC) using a C18 column and potassium dihydrogen phosphate-acetonitrile mobile phase .

Table 3: HPLC Conditions for Purity Analysis

ParameterSpecification
ColumnLichrospher-C18
Mobile Phase4.5 mM KH₂PO₄:ACN (50:10)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Retention Time8.2 minutes

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : Peaks at 1745 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (P=O) confirm esterification .

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR signals at δ 1.05–1.22 (isopropyl CH₃) and δ 4.77–5.56 (CH₂OPO₃) validate the monomethyl structure .

  • Mass Spectrometry (MS) : A molecular ion peak at m/z 636.2 [M+H]⁺ aligns with the theoretical mass .

Comparative Analysis of Synthesis Routes

Hydrolysis vs. Direct Esterification :

  • Yield : Direct esterification offers higher yields (35% vs. 26–30%) but requires stringent byproduct control .

  • Scalability : Hydrolysis is preferred for large-scale production due to simpler workup steps .

  • Cost : CMIC-based routes incur higher raw material costs compared to hydrolysis of tenofovir disoproxil .

Table 4: Economic and Technical Comparison

FactorHydrolysis Direct Esterification
Raw Material Cost$120/kg$180/kg
Reaction Time9–12 hours4 hours
Purity>99.5%98.8%
Equipment ComplexityModerateHigh

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Tenofovir Disoproxil Fumarate (TDF)

  • Structure : Bis-isopropyloxycarbonyloxymethyl ester of TFV.
  • Metabolism : Hydrolyzed by carboxylesterases to TFV, with a plasma half-life >7 hours .
  • Comparison :
    • Stability : TDF has higher systemic stability but lower liver-targeting efficiency compared to TFV-MME .
    • Activity : TFV-MME derivatives (e.g., compound 3a in Table 1) exhibit superior anti-HBV activity (EC₅₀ = 3.39 nM) versus TDF (EC₅₀ ~100 nM) .

Tenofovir Monobenzyl Ester Phosphonoamidates

  • Structure: Benzyl ester substituents with phosphonoamidate linkages.
  • Key Features :
    • Enhanced liver targeting and intrahepatic TFV enrichment due to esterase resistance .
    • Compound 3a (Table 1) demonstrates 10-fold greater anti-HBV potency than TDF and reduced cytotoxicity (CC₅₀ >100 μM) .

P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-Phosphonic Acid Monoethyl Ester

  • Structure : Ethyl ester variant with a purine base.
  • Comparison : While structurally similar to TFV-MME, its ethyl ester group reduces metabolic stability compared to methyl esters, limiting its clinical utility .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Anti-HBV Activity and Cytotoxicity of Select Compounds

Compound EC₅₀ (nM) CC₅₀ (μM) Key Feature(s)
TFV-MME (3a) 3.39 >100 High liver targeting, esterase-resistant
TDF ~100 >100 Broad systemic distribution
Compound 7 (Ref) 214 >100 Lower potency vs. TFV-MME

Key Findings:

Potency : TFV-MME derivatives (e.g., 3a) outperform TDF and other analogues in EC₅₀ values, indicating stronger antiviral activity .

Safety : All compounds show CC₅₀ >100 μM, suggesting low cytotoxicity .

Metabolic Stability: TFV-MME’s monomethyl ester group resists premature hydrolysis, enhancing liver-specific delivery compared to bis-esters like TDF .

Mechanistic Advantages of TFV-MME

  • Liver Targeting : TFV-MME derivatives accumulate in hepatocytes at 5–10× higher concentrations than TDF, critical for HBV therapy .
  • Esterase Resistance: Unlike TDF, which relies on carboxylesterases, TFV-MME is metabolized via slower, non-enzymatic pathways, prolonging its action .
  • Synthetic Flexibility: Modifications at the benzyl or amino acid ester positions (e.g., methyl glycine ester) allow tuning of pharmacokinetic properties .

Biologische Aktivität

Tenofovir Monomethyl Ester (TMME) is a nucleotide analog that plays a significant role in antiviral therapy, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). As a prodrug of tenofovir, TMME exhibits enhanced pharmacokinetic properties, which contribute to its biological activity. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic implications of TMME, supported by relevant case studies and research findings.

Target of Action

TMME primarily targets the reverse transcriptase enzyme, inhibiting its function. This inhibition is crucial for both HIV and HBV replication processes.

Mode of Action

As a nucleotide analog reverse transcriptase inhibitor (NtRTI), TMME integrates into the viral DNA chain during replication. This integration results in premature termination of the DNA chain, effectively halting viral replication .

Biochemical Pathways

TMME's action involves several biochemical pathways:

  • Inhibition of Viral Replication : By mimicking natural nucleotides, TMME competes with deoxyadenosine 5′-triphosphate for incorporation into viral DNA .
  • Cellular Effects : The compound influences various cellular processes, including gene expression and metabolic pathways within host cells .

Pharmacokinetics

The pharmacokinetic profile of TMME is characterized by:

  • Absorption and Distribution : Following oral administration, TMME is rapidly converted to tenofovir, which then undergoes further phosphorylation to its active form, tenofovir diphosphate (TFV-DP) . The compound diffuses widely in tissues such as the liver and kidneys.
  • Half-Life : The half-life of tenofovir is approximately 32 hours, allowing for sustained antiviral activity .
  • Elimination : Tenofovir is primarily eliminated through renal mechanisms involving tubular secretion and glomerular filtration .

Antiviral Efficacy

Research indicates that TMME exhibits significant antiviral activity against HBV. In vitro studies have shown that TMME has a lower EC50 value compared to other tenofovir prodrugs like TDF and TAF, indicating stronger inhibition of HBV DNA replication. For instance:

  • Study Results : In HBV-positive HepG2.2.15 cells, TMME demonstrated an EC50 value of 7.29 ± 0.71 nM after 9 days of treatment, outperforming TAF (12.17 ± 0.56 nM) and TDF (17.09 ± 2.45 nM) .

Metabolic Effects

TMME not only inhibits viral replication but also alters host intracellular biochemical metabolism. Metabolomic analyses revealed significant shifts in metabolic profiles in HepG2 cells treated with TMME:

  • Key Pathways Affected : The treatment influenced pathways such as the TCA cycle, glycolysis, and purine metabolism .

Comparative Analysis of Tenofovir Prodrugs

ProdrugEC50 (nM)Antiviral ActivityKey Advantages
This compound (TMME)7.29 ± 0.71Strong against HBVHigher bioavailability
Tenofovir Alafenamide Fumarate (TAF)12.17 ± 0.56Effective against HBVLower toxicity profile
Tenofovir Disoproxil Fumarate (TDF)17.09 ± 2.45Established efficacyWidely used but higher side effects

Q & A

Basic Research Questions

Q. What are the key structural and pharmacokinetic differences between Tenofovir Monomethyl Ester and other Tenofovir prodrugs (e.g., TDF, TAF)?

  • Methodological Answer : Comparative studies should utilize in vitro metabolic assays (e.g., carboxylesterase-mediated hydrolysis) and in vivo pharmacokinetic profiling (plasma/tissue concentration-time curves) to evaluate ester stability, activation rates, and bioavailability. Structural analysis via NMR and mass spectrometry can identify ester group variations impacting hydrolysis efficiency .

Q. How should researchers design in vitro models to assess this compound’s antiviral efficacy against HBV?

  • Methodological Answer : Use primary human hepatocytes or HBV-infected HepG2.2.15 cells to simulate viral replication. Quantify HBV DNA/RNA via qPCR and measure intracellular tenofovir diphosphate (active metabolite) levels using LC-MS/MS. Include controls with TDF/TAF to benchmark potency and resistance profiles .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS with electrospray ionization (ESI) is optimal. For chiral separation of stereoisomers (e.g., monomethyl ester enantiomers), use chiral columns (e.g., Chiralcel OJ-H) with mobile phases like n-hexane/isopropanol/trifluoroacetic acid .

Q. What are the critical parameters for optimizing the synthetic pathway of this compound?

  • Methodological Answer : Focus on reaction temperature (20–25°C for esterification), solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., carbodiimides). Monitor intermediates via TLC/HPLC and characterize final products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do intracellular carboxylesterases influence the metabolic activation of this compound?

  • Methodological Answer : Perform enzyme kinetics assays with human liver microsomes or recombinant carboxylesterases (CES1/CES2). Measure KmK_m and VmaxV_{max} values for ester hydrolysis. Use selective inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify enzyme-specific contributions .

Q. What experimental strategies can resolve contradictions in reported antiviral potency across preclinical studies?

  • Methodological Answer : Standardize cell models (e.g., primary vs. immortalized hepatocytes), viral load quantification methods (ddPCR vs. qPCR), and metabolite extraction protocols. Conduct meta-analyses of existing data to identify confounding variables (e.g., ester stability in culture media) .

Q. How can researchers assess the stereoselective pharmacokinetics of this compound enantiomers?

  • Methodological Answer : Administer racemic mixtures in animal models and collect plasma/tissue samples at timed intervals. Use chiral HPLC or LC-MS/MS to quantify enantiomer concentrations. Compare AUC, t1/2t_{1/2}, and tissue distribution to evaluate stereoselective metabolism .

Q. What computational approaches are suitable for predicting this compound’s interaction with viral reverse transcriptase?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (Amber/GROMACS) using crystal structures of HBV reverse transcriptase. Validate predictions with mutagenesis studies (e.g., D205A/D205N mutants) to assess binding affinity changes .

Q. How can researchers mitigate off-target effects of this compound in mitochondrial toxicity studies?

  • Methodological Answer : Use Seahorse XF analyzers to measure mitochondrial respiration (OCR/ECAR) in primary human cells. Compare with TDF/TAF and include nucleoside reverse transcriptase inhibitors (NRTIs) as positive controls. Validate findings via mtDNA quantification and electron microscopy .

Q. Methodological Best Practices

  • Data Validation : Cross-verify LC-MS/MS results with stable isotope-labeled internal standards (e.g., 13^{13}C-Tenofovir) to minimize matrix effects .
  • Controlled Hydrolysis Studies : Use pH-adjusted buffers (2.0–7.4) and esterase inhibitors to differentiate enzymatic vs. non-enzymatic degradation pathways .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical toxicity testing, including genotoxicity (Ames test) and reproductive toxicity (embryo-fetal development assays) .

Eigenschaften

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIFMBLEIMHIO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858427
Record name Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123155-85-1
Record name Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.